molecular formula C11H13BrO B1526915 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene CAS No. 1018681-31-6

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene

Cat. No.: B1526915
CAS No.: 1018681-31-6
M. Wt: 241.12 g/mol
InChI Key: UIMSMCPIZJYSST-UHFFFAOYSA-N
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Description

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is an organic compound with the molecular formula C₁₀H₁₁BrO. It consists of a benzene ring substituted with a bromo group and a cyclopropylmethoxy methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 4-[(cyclopropylmethoxy)methyl]benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene undergoes various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

  • Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromyl chloride are used, often in an acidic medium.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophiles such as sodium cyanide or ammonia can be used, typically in polar solvents.

Major Products Formed:

  • Oxidation: 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzoic acid.

  • Reduction: 1,4-Dihydroxy-4-[(cyclopropylmethoxy)methyl]benzene.

  • Substitution: 1-Cyano-4-[(cyclopropylmethoxy)methyl]benzene or 1-Amino-4-[(cyclopropylmethoxy)methyl]benzene.

Scientific Research Applications

1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-Bromo-3-(cyclopropylmethoxy)benzene

  • 1-Bromo-2-(cyclopropylmethoxy)benzene

  • 1-Bromo-4-(methoxy)methylbenzene

This comprehensive overview highlights the significance of 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene in scientific research and its potential applications across various fields

Properties

IUPAC Name

1-bromo-4-(cyclopropylmethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMSMCPIZJYSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716493
Record name 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018681-31-6
Record name 1-Bromo-4-[(cyclopropylmethoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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